2-(Oxaloamino)pyridine-3-carboxylic acid
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Overview
Description
2-(Oxaloamino)pyridine-3-carboxylic acid is an organic compound belonging to the class of pyridinecarboxylic acids. This compound is characterized by the presence of an oxaloamino group attached to the pyridine ring, which imparts unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxaloamino)pyridine-3-carboxylic acid typically involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride. This reaction proceeds through an in situ decarboxylation process . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-(Oxaloamino)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Oxaloamino)pyridine-3-carboxylic acid has diverse applications in scientific research:
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(Oxaloamino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. It has been shown to activate the MEK/Erk and PI3K/Akt signaling pathways, leading to increased cell proliferation, differentiation, and migration . The compound’s effects are mediated through the phosphorylation of Erk and Akt, which are key components of these signaling pathways.
Comparison with Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Comparison: 2-(Oxaloamino)pyridine-3-carboxylic acid is unique due to the presence of the oxaloamino group, which imparts distinct chemical reactivity and biological activity compared to other pyridinecarboxylic acids . While picolinic acid, nicotinic acid, and isonicotinic acid are primarily known for their roles in metabolism and as vitamins, this compound is more specialized for research applications in chemistry and medicine.
Properties
CAS No. |
243990-03-6 |
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Molecular Formula |
C8H6N2O5 |
Molecular Weight |
210.14 g/mol |
IUPAC Name |
2-(oxaloamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6N2O5/c11-6(8(14)15)10-5-4(7(12)13)2-1-3-9-5/h1-3H,(H,12,13)(H,14,15)(H,9,10,11) |
InChI Key |
XOSJVAJODXWUNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NC(=O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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